molecular formula C15H9Cl3F3NOS B3129667 2,2,2-trichloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide CAS No. 339104-97-1

2,2,2-trichloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide

Cat. No. B3129667
CAS RN: 339104-97-1
M. Wt: 414.7 g/mol
InChI Key: AFNIQADLSWRIGK-UHFFFAOYSA-N
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Description

“2,2,2-trichloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. It’s possible that it could undergo reactions typical of amides and chlorinated compounds .

Scientific Research Applications

Crystal Structure Analysis

  • Meta-Substitution on Solid State Geometry : The solid state geometry of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, including variations of this compound, has been studied to understand the effect of meta-substitution on crystal parameters (Gowda et al., 2007).

Synthesis and Characterization

  • Characterization of Sulfanilamide Derivatives : Sulfanilamide derivatives related to this compound were synthesized and characterized, including their crystal structures, and their thermal and antimicrobial properties were evaluated (Lahtinen et al., 2014).
  • Oxidation Properties : The oxidation of N-(2,2,2-Trichloro-1-hydroxyethyl)sulfonamides, closely related to the compound , was studied to understand its reaction with chromium(VI) oxide (Rozentsveig et al., 2001).

Antimicrobial Studies

  • Antimicrobial Screening : N-substituted acetamide derivatives, similar to the compound , were synthesized and screened for their antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra et al., 2011).

Spectroscopic Analysis

  • Vibrational Spectroscopy : The molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, which shares structural similarity, was characterized for vibrational signatures using Raman and Fourier transform infrared spectroscopy (Mary et al., 2022).

Radioactive Labeling for Herbicides

  • Radiosynthesis of a Chloroacetanilide Herbicide : Research into the synthesis of chloroacetanilide herbicides, closely related to the compound, was conducted, highlighting its potential application in agriculture (Latli & Casida, 1995).

Anticancer Studies

  • Anticancer Evaluation of Oxazole Derivatives : Synthesis and in vitro anticancer evaluation of oxazole derivatives, which include structural elements similar to the compound , have been carried out to assess their effectiveness against cancer cell lines (Zyabrev et al., 2022).

Plant Physiology

  • Protection of Chilled Crop Plants : Mefluidide, a compound closely related to the one , was found to protect chilling-sensitive plants from injury, indicating potential agricultural applications (Tseng & Li, 1984).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as pharmaceuticals. As of now, there is no available information on the biological activity or mechanism of action of this compound .

Future Directions

Future research could focus on elucidating the synthesis, structure, reactivity, and potential applications of this compound. Given its complex structure, it could be of interest in the field of synthetic organic chemistry .

properties

IUPAC Name

2,2,2-trichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3F3NOS/c16-14(17,18)13(23)22-10-4-6-11(7-5-10)24-12-3-1-2-9(8-12)15(19,20)21/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNIQADLSWRIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155073
Record name 2,2,2-Trichloro-N-[4-[[3-(trifluoromethyl)phenyl]thio]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339104-97-1
Record name 2,2,2-Trichloro-N-[4-[[3-(trifluoromethyl)phenyl]thio]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339104-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-N-[4-[[3-(trifluoromethyl)phenyl]thio]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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